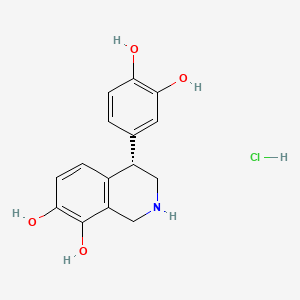

Zelandopam hydrochloride

概要

説明

ゼランドパム塩酸塩は、YM-435としても知られており、ドーパミンD1受容体アゴニストです。腎不全、心不全、および高血圧に対する潜在的な治療効果について研究されています。 この化合物は、虚血誘発性急性腎不全における腎機能の維持に有望であり、うっ血性心不全の治療にも有用である可能性があります .

2. 製法

ゼランドパム塩酸塩の合成には、コア構造の形成とそれに続く官能基化など、いくつかの工程が含まれます。合成経路には通常、以下が含まれます。

イソキノリンコアの形成: コア構造は、適切な出発物質の縮合を含む一連の反応によって合成されます。

官能基化: 次に、コア構造は官能基化されて必要なヒドロキシル基とフェニル基が導入されます。

塩酸塩の形成: 最後の工程では、遊離塩基を塩酸塩に変換します。

工業的な生産方法では、温度制御、溶媒選択、精製技術など、反応条件を最適化して収率と純度を最大化する必要がある場合があります .

3. 化学反応の分析

ゼランドパム塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応を実行して、化合物に存在する官能基を変更することができます。

置換: 置換反応が起こり得、特にヒドロキシル基とフェニル基が関与します。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります .

4. 科学研究への応用

ゼランドパム塩酸塩は、以下を含む科学研究への応用について広く研究されています。

準備方法

The synthesis of zelandopam hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:

Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Functionalization: The core structure is then functionalized to introduce the necessary hydroxyl and phenyl groups.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

化学反応の分析

Zelandopam hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, particularly involving the hydroxyl and phenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Cardiovascular Applications

Zelandopam hydrochloride has been studied for its effects on cardiovascular health, particularly in the context of heart failure and hypertension:

- Heart Failure : Clinical trials have indicated that zelandopam may improve cardiac output and reduce vascular resistance in patients with heart failure. Its mechanism as a dopamine D1 receptor agonist allows for vasodilation and improved renal perfusion, which can alleviate symptoms associated with heart failure .

- Hypertension : The compound has been shown to lower blood pressure in hypertensive models by promoting renal excretion of sodium, thus decreasing fluid retention. This action is particularly beneficial in managing chronic hypertension, where renal function plays a critical role .

Renal Applications

The renal protective effects of zelandopam have been a significant focus of research:

- Acute Renal Failure : Studies have demonstrated that zelandopam can mitigate the effects of cisplatin-induced acute renal injury in animal models. The drug's ability to activate dopamine D1 receptors is believed to enhance renal blood flow and protect against nephrotoxicity .

- Nephrosis : In experiments involving puromycin aminonucleoside-induced nephrosis, zelandopam significantly reduced proteinuria and plasma cholesterol levels, indicating its potential as a therapeutic agent for nephrotic syndrome .

Clinical Trials and Research Findings

The following table summarizes key clinical trials and research findings related to this compound:

作用機序

ゼランドパム塩酸塩は、ドーパミンD1受容体を選択的に活性化することで効果を発揮します。この活性化によりアデニル酸シクラーゼが刺激され、cAMPの生成が増加します。cAMPレベルの上昇により、その後プロテインキナーゼAが活性化され、血管拡張と腎血流量の増加など、さまざまな下流効果がもたらされます。 この化合物の血圧と腎機能への影響は用量依存性であり、持続的な静脈内注入中に安定していることが示されています .

6. 類似の化合物との比較

ゼランドパム塩酸塩は、フェノルドパムやドブタミンなどの他のドーパミンD1受容体アゴニストと比較できます。これらの化合物はすべてドーパミン受容体を活性化できるという共通点がありますが、ゼランドパム塩酸塩は、特定の受容体選択性と腎臓および心臓血管の疾患における潜在的な治療用途において独自です。類似の化合物には以下が含まれます。

フェノルドパム: 主に血管拡張効果で使用される、別のドーパミンD1受容体アゴニスト。

ドブタミン: より広い受容体活性を示すドーパミン受容体アゴニストであり、主に心不全における収縮力効果のために使用されます.

ゼランドパム塩酸塩の独自の受容体選択性と潜在的な治療用途により、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Zelandopam hydrochloride can be compared with other dopamine D1 receptor agonists, such as fenoldopam and dobutamine. While all these compounds share the ability to activate dopamine receptors, this compound is unique in its specific receptor selectivity and its potential therapeutic applications in renal and cardiovascular conditions. Similar compounds include:

Fenoldopam: Another dopamine D1 receptor agonist used primarily for its vasodilatory effects.

Dobutamine: A dopamine receptor agonist with broader receptor activity, used mainly for its inotropic effects in heart failure.

This compound’s unique receptor selectivity and potential therapeutic applications make it a valuable compound for further research and development.

生物活性

Zelandopam hydrochloride, a selective dopamine D1 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in renal protection and cardiovascular health. This article explores its biological activity, supported by case studies, research findings, and data tables.

Zelandopam primarily exerts its effects through the activation of dopamine D1-like receptors. This receptor activation is associated with various physiological responses, including renal vasodilation and modulation of blood pressure. The dopamine D1 receptor (D1R) operates via G-protein coupling to stimulate adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels, which mediates many of its biological effects .

Renal Protection

Case Study 1: Cisplatin-Induced Acute Renal Failure

A pivotal study investigated the protective effects of zelandopam against cisplatin-induced acute renal failure in rats. The study involved six groups: control, cisplatin-treated, and cisplatin plus zelandopam at doses of 30, 100, and 300 mg/kg. Key findings included:

- Increased Plasma Creatinine and Blood Urea Nitrogen : Cisplatin significantly elevated these markers of renal dysfunction.

- Zelandopam's Dose-Dependent Effect : Treatment with zelandopam resulted in a significant reduction in plasma creatinine and blood urea nitrogen levels compared to the cisplatin-only group .

| Treatment Group | Plasma Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |

|---|---|---|

| Control | 0.8 | 15 |

| Cisplatin | 3.2 | 60 |

| Cisplatin + Zelandopam 30 mg/kg | 2.5 | 45 |

| Cisplatin + Zelandopam 100 mg/kg | 1.8 | 30 |

| Cisplatin + Zelandopam 300 mg/kg | 1.2 | 20 |

This study illustrates zelandopam's potential as a protective agent in renal injury scenarios.

Cardiovascular Effects

Case Study 2: Vascular Smooth Muscle Cells

Research has demonstrated that zelandopam can mitigate oxidative stress in vascular smooth muscle cells (VSMCs). The study showed that D1-like receptor activation inhibited the oxidative stress induced by platelet-derived growth factor (PDGF-BB), suggesting a role for zelandopam in cardiovascular protection .

Clinical Implications

Zelandopam's properties make it a candidate for treating conditions such as hypertension and heart failure. Its ability to induce renal vasodilation and lower blood pressure without significant adverse effects presents a promising therapeutic profile.

Summary of Findings

- Renal Protection : Zelandopam effectively reduces markers of renal dysfunction in models of acute injury.

- Cardiovascular Benefits : It shows potential in reducing oxidative stress in vascular cells, indicating broader cardiovascular protective effects.

特性

CAS番号 |

138086-00-7 |

|---|---|

分子式 |

C15H16ClNO4 |

分子量 |

309.74 g/mol |

IUPAC名 |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrochloride |

InChI |

InChI=1S/C15H15NO4.ClH/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20;/h1-5,10,16-20H,6-7H2;1H/t10-;/m0./s1 |

InChIキー |

NHCWZEQEFHNLBQ-PPHPATTJSA-N |

SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

異性体SMILES |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

正規SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。